molecular formula C21H23N3O4 B2818085 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1705797-40-5

1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No.: B2818085
CAS No.: 1705797-40-5
M. Wt: 381.432
InChI Key: ZTAIKGCSWLSORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a piperazine core, a heterocycle renowned for its prevalence and utility in pharmaceutical sciences . The piperazine ring is highly valued for its ability to improve the physicochemical properties of drug candidates and serves as a key scaffold for positioning pharmacophoric groups during interactions with biological targets . This molecule is functionalized with a tetrahydrofuran (oxolane) carbonyl group and a benzoyl moiety linked via an ether bridge to a pyridyl ring. This specific architecture, incorporating multiple aromatic and heterocyclic systems, makes it a promising intermediate for constructing potential therapeutic agents. Researchers can leverage this compound in the synthesis of novel molecules for probing biological pathways, with potential applications in developing ligands for various enzyme and receptor families. Its structural complexity offers a versatile platform for generating targeted libraries in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

oxolan-2-yl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-20(16-5-3-6-17(15-16)28-19-8-1-2-9-22-19)23-10-12-24(13-11-23)21(26)18-7-4-14-27-18/h1-3,5-6,8-9,15,18H,4,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAIKGCSWLSORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multi-step organic reactions. One common approach is the reaction of piperazine with oxolane-2-carbonyl chloride under basic conditions to form the oxolane-2-carbonyl piperazine intermediate. This intermediate is then reacted with 3-(pyridin-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyridin-2-yloxybenzoyl group distinguishes it from analogues with simpler aryl or halogen substituents (e.g., ). This group may enhance selectivity for receptors with hydrophobic pockets .

Antibacterial Activity

  • Arylpiperazine derivatives () with methoxyphenyl or chlorophenyl substituents showed MIC values of 2–8 µg/mL against Gram-positive bacteria. The target compound’s pyridine-oxygen moiety may improve penetration through bacterial membranes, though experimental data are lacking .

Central Nervous System (CNS) Targets

  • SC212 (haloperidol derivative, ) exhibited atypical antipsychotic activity with Tanimoto similarity scores <0.2, suggesting structural novelty. The target compound’s oxolane group could similarly reduce off-target effects .
  • Dopamine D2 receptor ligands () with 2-methoxyphenylpiperazine moieties showed nanomolar affinity (Kᵢ: 12–45 nM). The pyridin-2-yloxy group in the target compound may mimic catecholamine interactions .

Cytotoxicity

  • 1-(4-Substitutedbenzoyl)piperazines () demonstrated IC₅₀ values of 1.5–8.2 µM against hepatic and breast cancer cells. The target compound’s bulkier substituents might alter cytotoxicity profiles by modulating P-glycoprotein interactions .

Physicochemical Properties

Property Target Compound 1-(3-Methoxybenzoyl)piperazine (8d, ) RA [3,2] ()
Molecular Weight ~458 g/mol (estimated) 458 g/mol 363.2 g/mol
Melting Point Not reported 207–209°C Solid (53% yield)
Purity (UHPLC) Not reported Not reported 95%
Solubility Predicted low Low (hydrophobic substituents) Oil (requires formulation)

Notes:

  • The target compound’s pyridin-2-yloxy group may increase polarity compared to RA [3,2] (), but solubility remains a challenge for piperazine derivatives .

Biological Activity

1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C19_{19}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 336.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves interaction with various receptors, notably the P2X3 receptor , which is implicated in pain signaling and other physiological processes. Research indicates that compounds with similar piperazine structures exhibit significant inhibitory effects on human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

1. Receptor Modulation

Research has demonstrated that derivatives of piperazine can act as antagonists for P2X3 receptors, which are involved in nociceptive signaling pathways. The activity of this compound may be evaluated through:

  • Binding Affinity : Determined using radiolabeled ligand binding assays.
  • Functional Assays : Conducted to measure the inhibition of ATP-induced calcium influx in neuronal cells.

2. Inhibition of Acetylcholinesterase

In vitro studies have shown that piperazine derivatives can inhibit AChE, which is crucial for neurotransmission regulation. The inhibition mechanism involves binding at the enzyme's active site and peripheral anionic site, leading to increased acetylcholine levels in synaptic clefts .

Table 1: Comparison of Biological Activities of Piperazine Derivatives

Compound NameIC50_{50} (µM)Mechanism of ActionReference
This compoundTBDP2X3 receptor antagonist
MK-39010.008P2X3 receptor antagonist
1-(1,4-benzodioxane-2-carbonyl)piperazine (K)TBDAChE inhibitor

Case Study 1: P2X3 Receptor Antagonism

In a study conducted by Dillon et al., various piperazine derivatives were tested for their ability to inhibit P2X3 receptor activity. The compound demonstrated promising results in reducing pain-related behaviors in animal models, indicating its potential therapeutic application for chronic pain management .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of piperazine derivatives on neuronal cells exposed to amyloid-beta peptides. The results indicated that these compounds could significantly reduce cell death and oxidative stress markers, suggesting potential use in Alzheimer's disease therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine, and what reaction conditions are critical for yield optimization?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Oxolane (tetrahydrofuran) derivative formation : Oxolane-2-carbonyl is introduced via coupling reactions using reagents like oxolane-2-carboxylic acid and coupling agents (e.g., DCC or EDC) under anhydrous conditions .
  • Benzoyl-piperazine coupling : The pyridin-2-yloxybenzoyl group is attached via nucleophilic acyl substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are used to isolate the product. Reaction monitoring via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify piperazine ring conformation, oxolane carbonyl coupling, and aromatic substituent positions. For example, piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Discrepancies between calculated and observed masses may indicate impurities, resolved via HPLC purification .
  • IR spectroscopy : Validates carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and ether (C-O-C) linkages (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of analogs with improved target selectivity?

  • Methodology :

  • Target identification : Prioritize receptors (e.g., kinase enzymes or GPCRs) based on structural similarities to related piperazine derivatives with known bioactivity .
  • Docking studies : Use software like AutoDock Vina to simulate interactions between the compound’s oxolane carbonyl (hydrogen bond acceptor) and pyridin-2-yloxy group (π-π stacking) with binding pockets .
  • SAR analysis : Modify substituents (e.g., pyridine vs. pyrimidine) and evaluate docking scores to predict affinity changes .

Q. What strategies address discrepancies in biological activity data across in vitro assays?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain reduced activity in prolonged assays .
  • Orthogonal validation : Confirm activity via dual methods (e.g., fluorescence-based and radiometric assays) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodology :

  • Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed oxolane ring) .
  • Storage recommendations : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the benzoyl-piperazine bond .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodology :

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points from replicates (n ≥ 3) .

Q. How can structural modifications enhance the compound’s selectivity for kinase targets over off-target receptors?

  • Methodology :

  • Fragment-based design : Replace the pyridin-2-yloxy group with bulkier substituents (e.g., quinoline) to reduce off-target binding .
  • Alchemical free energy calculations : Predict binding energy changes using molecular dynamics simulations (e.g., Schrödinger’s FEP+) .

Collaborative Research Considerations

Q. What interdisciplinary approaches combine synthetic chemistry and in vivo testing to validate therapeutic potential?

  • Methodology :

  • Parallel synthesis : Generate a library of analogs with systematic substituent variations (e.g., oxolane vs. tetrahydropyran) .
  • Pharmacokinetic screening : Conduct murine studies to assess bioavailability and brain penetration, correlating results with logP calculations (target: 2–3 for CNS penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.